molecular formula C4H4BrN3 B017363 2-Amino-5-bromopyrimidine CAS No. 7752-82-1

2-Amino-5-bromopyrimidine

Cat. No.: B017363
CAS No.: 7752-82-1
M. Wt: 174 g/mol
InChI Key: UHRHPPKWXSNZLR-UHFFFAOYSA-N
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Description

2-Amino-5-bromopyrimidine is an organic compound with the molecular formula C4H4BrN3 It is a brominated derivative of pyrimidine, characterized by the presence of an amino group at the 2-position and a bromine atom at the 5-position on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-bromopyrimidine can be synthesized through several methods. One common approach involves the bromination of 2-aminopyrimidine. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of halogenated hydrocarbon solvents and inorganic alkali to facilitate the bromination process. The reaction mixture is then subjected to various purification steps, including extraction and crystallization, to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromopyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used along with ligands like triphenylphosphine.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.

    Coupling Reactions:

Scientific Research Applications

Medicinal Chemistry

Antiviral Agents
2-Amino-5-bromopyrimidine serves as an intermediate in the synthesis of potential antiviral compounds. Its derivatives have been studied for their activity against various viral infections. For instance, the synthesis of sulfanilamides and amino acids containing the pyrimidine ring system has shown promise as antiviral agents .

Nucleoside Analogues
This compound is integral in creating nucleoside analogues that can modulate RNA functionality. Research indicates that it is used to synthesize pyridine and pyrimidine C-nucleoside phosphoramidites, which are essential for probing cytosine functions in RNA .

Biochemical Applications

Reductive Amination
this compound is utilized in the labeling of oligosaccharides through reductive amination. This method allows for the structural analysis of oligosaccharides using techniques like liquid chromatography/electrospray ionization mass spectrometry (LC/ESI-MS). A study demonstrated successful labeling of model reducing-end oligosaccharides, enhancing the understanding of carbohydrate structures .

Molecular Interactions
Research has also explored the molecular interactions of this compound with various substrates. Studies using ultrasonic techniques have investigated its interactions with aromatic alcohols, providing insights into its solubility and reactivity in biological systems .

Material Science

Metal-Organic Frameworks (MOFs)
The compound has been employed in the design and synthesis of metal-organic frameworks (MOFs). These materials are significant for applications in gas storage, separation processes, and catalysis. The incorporation of this compound as a ligand has been highlighted in recent research, showcasing its role in constructing frameworks with desirable properties .

Data Tables

Application AreaSpecific Use Case
Medicinal ChemistrySynthesis of antiviral agents
BiochemistryLabeling oligosaccharides
Material ScienceDevelopment of metal-organic frameworks (MOFs)

Case Studies

Case Study 1: Antiviral Synthesis
A study focused on synthesizing sulfanilamide derivatives using this compound, demonstrating its potential against viral pathogens. The derivatives exhibited significant antiviral activity in vitro, prompting further exploration into their mechanisms of action .

Case Study 2: Oligosaccharide Labeling
In a notable application, researchers labeled oligosaccharides with this compound to analyze their structures through mass spectrometry. This approach allowed for precise identification and characterization of complex carbohydrate structures, enhancing the understanding of glycosylation processes in biological systems .

Mechanism of Action

The mechanism of action of 2-amino-5-bromopyrimidine is largely dependent on its ability to interact with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound’s bromine atom and amino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromopyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and form a variety of derivatives makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Biological Activity

2-Amino-5-bromopyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is a derivative of pyrimidine, which is known for its role in nucleic acids and various biological processes. The presence of the amino and bromine groups in its structure enhances its reactivity and potential therapeutic applications.

  • Chemical Formula : C4H4BrN3
  • Molecular Weight : 190.00 g/mol
  • Melting Point : 241-243 °C
  • Structure :
    SMILES Nc1ncc(Br)cn1\text{SMILES }Nc1ncc(Br)cn1

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, complexes formed with this compound have demonstrated enhanced antibacterial activity compared to the parent ligand, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Table 1: Antibacterial Activity of this compound Complexes

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Bacillus subtilis17
Escherichia coli12
Pseudomonas aeruginosa12

Anticancer Activity

The compound has also been evaluated for anticancer properties. Its structural similarity to nucleobases allows it to interfere with DNA replication processes, making it a candidate for cancer therapy. Specifically, derivatives of this compound have shown potential as inhibitors of c-Met kinase, which is implicated in cancer cell proliferation .

Case Study: c-Met Inhibition
A study identified a derivative of this compound that exhibited an IC50 value of 7.7 nM against c-Met kinase, highlighting its potential as an anticancer agent .

The biological activities of this compound can be attributed to its ability to interact with biological macromolecules. The amino group can form hydrogen bonds with nucleic acids, while the bromine atom may contribute to the compound's lipophilicity, facilitating cellular uptake. This interaction can lead to the disruption of normal cellular functions, particularly in rapidly dividing cells such as bacteria and cancer cells.

Synthesis and Derivatives

Various synthetic routes have been developed to produce this compound and its derivatives. These derivatives often exhibit enhanced biological activities compared to the parent compound. For example, modifications at the C-4 position have been shown to significantly affect the inhibitory potency against β-glucuronidase, an important enzyme in drug metabolism .

Table 2: In Vitro β-Glucuronidase Inhibition Activities

Compound IDIC50 (µM)Activity Level
Compound 242.8Highly Active
Compound 872.0Moderately Active
Compound 9126.43Moderate Activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-amino-5-bromopyrimidine, and what methodological considerations are critical for optimizing yield?

The synthesis of this compound typically involves bromination of pyrimidine precursors. For example:

  • Direct Bromination : Reacting 2-aminopyrimidine derivatives with brominating agents (e.g., N-bromosuccinimide or Br₂) under controlled conditions. Evidence from analogous compounds (e.g., 2-amino-5-bromo-3-methylpyridine) suggests using catalysts like Lewis acids (e.g., FeCl₃) to enhance regioselectivity .
  • Halogen Exchange : Substituting chlorine or iodine in halogenated pyrimidines via cross-coupling reactions (e.g., using Cu catalysts).

Key Methodological Considerations :

  • Monitor reaction temperature (exothermic bromination requires cooling).
  • Use inert atmospheres (N₂/Ar) to prevent side reactions.
  • Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its derivatives?

Primary Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine substitution patterns (e.g., downfield shifts for aromatic protons adjacent to Br).
  • Infrared (IR) Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks. For example, co-crystals with benzoic acid reveal planar pyrimidine rings and Br···O interactions (bond length: ~3.2 Å) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Critical Precautions :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritant properties noted in Safety Data Sheets) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Waste Disposal : Classify as environmentally hazardous (UN 3077). Incinerate via licensed facilities mixed with flammable solvents (e.g., ethanol) to minimize toxic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported structural data (e.g., bond lengths, coordination geometry) for this compound metal complexes?

Case Study : Copper(II) halide complexes (e.g., [(this compound)₂CuBr₂]) show variability in Cu–N bond lengths (1.95–2.10 Å) due to ligand steric effects . Methodological Strategies :

  • Cross-validate using complementary techniques (X-ray crystallography + EXAFS).
  • Perform DFT calculations to compare experimental vs. theoretical geometries.
  • Replicate synthesis under strict stoichiometric control to isolate polymorphs .

Q. What strategies optimize this compound as a ligand in transition-metal catalysis or magnetic materials?

Design Considerations :

  • Electronic Effects : The electron-withdrawing Br substituent enhances metal-ligand charge transfer (e.g., in Co(II)/Cu(II) complexes for redox-active materials) .
  • Steric Tuning : Introduce methyl/ethyl groups at adjacent positions to modulate coordination sites.
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility for complex formation .

Q. How can the environmental impact of this compound be assessed, and what mitigation strategies are viable?

Ecotoxicity Analysis :

  • Aquatic Toxicity : LC50 values for fish (e.g., zebrafish) indicate high toxicity (≤10 mg/L). Use OECD Test Guideline 203 for standardized assays .
  • Biodegradation Studies : Evaluate microbial degradation pathways under aerobic/anaerobic conditions.

Mitigation Strategies :

  • Replace bromine with less persistent halogens (e.g., Cl) in derivative synthesis.
  • Develop green chemistry protocols (e.g., catalytic bromination to reduce waste) .

Properties

IUPAC Name

5-bromopyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRHPPKWXSNZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80998719
Record name 5-Bromopyrimidin-2(1H)-imine
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Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7752-82-1
Record name 2-Amino-5-bromopyrimidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromopyrimidine
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Record name 5-Bromopyrimidin-2(1H)-imine
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Record name 2-Amino-5-bromopyrimidine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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